Home > Products > Building Blocks P18922 > Trimethobenzamide
Trimethobenzamide - 138-56-7

Trimethobenzamide

Catalog Number: EVT-458624
CAS Number: 138-56-7
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimethobenzamide is a benzamide derivative investigated in scientific research for its antiemetic properties. [] Chemically, it is classified as an ethanolamine derivative, structurally similar to dimethylaminoethoxy antihistamines but unrelated to phenothiazines. []

Future Directions
  • Development of novel delivery systems: Exploring new ways to administer trimethobenzamide, such as intranasal formulations [] could enhance its efficacy and patient comfort.
  • Exploration of new applications: Research could investigate the potential benefits of trimethobenzamide in treating other conditions beyond nausea and vomiting, such as migraine or other neurological disorders. []

4-(Dimethylaminoethoxy) Benzyl Amine

Compound Description: 4-(Dimethylaminoethoxy) benzyl amine serves as a crucial intermediate compound in the synthesis of both Trimethobenzamide and Itopride. It is synthesized through a multi-step process involving p-hydroxybenzaldehyde and 2-dimethylaminoethyl chloride.

Relevance: This compound represents a key structural building block for Trimethobenzamide. Its utilization in the synthesis of Itopride highlights the shared chemical lineage between these two compounds, despite their different therapeutic applications.

3,4,5-Trimethoxy Benzoic Acid

Compound Description: 3,4,5-Trimethoxy Benzoic Acid is a key reagent in the synthesis of Trimethobenzamide. It reacts with 4-(2-dimethylaminoethoxy)benzyl amine to form Trimethobenzamide.

Relevance: This benzoic acid derivative is a direct precursor to Trimethobenzamide, contributing the trimethoxybenzoyl moiety to the final structure of the drug. The presence of this moiety likely influences the pharmacological properties of Trimethobenzamide.

Ondansetron

Relevance: Ondansetron represents an alternative antiemetic medication to Trimethobenzamide. It has been extensively studied for the treatment of nausea and vomiting associated with various conditions, including chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), often demonstrating superior efficacy to Trimethobenzamide.

Prochlorperazine

Relevance: Prochlorperazine serves as another alternative antiemetic to Trimethobenzamide, often considered more effective for controlling nausea and vomiting, particularly in cases of postoperative nausea and vomiting (PONV). [, , ] It offers the advantage of different routes of administration, including oral, intramuscular, and intravenous, providing flexibility in clinical settings. [, , ]

Overview

Trimethobenzamide is an antiemetic compound primarily used to prevent nausea and vomiting associated with various conditions, including postoperative recovery and gastroenteritis. Its chemical structure is characterized by the presence of three methoxy groups attached to a benzamide backbone, which contributes to its pharmacological properties. The compound is known for its ability to inhibit the chemoreceptor trigger zone in the central nervous system, although the exact mechanism of action remains partially understood .

Source and Classification

Trimethobenzamide can be classified as a benzamide derivative. It is synthesized from various precursors through chemical reactions involving phenolic compounds and halogenated intermediates. The compound is available in various formulations, including hydrochloride salt, which enhances its solubility and bioavailability .

Synthesis Analysis

Methods and Technical Details

The synthesis of trimethobenzamide typically involves several steps, including the reaction of phenolic compounds with halogenated intermediates. One notable method described in patents involves the following key steps:

  1. Formation of Intermediate Compounds: Phenol reacts with ethylene chlorohydrin in the presence of a base to produce 2-phenoxyethanol.
  2. Chloride Formation: The intermediate undergoes further reactions with chlorides derived from trimethoxybenzoic acid.
  3. Final Reaction: The resulting compounds are subjected to hydrolysis and subsequent reactions to yield trimethobenzamide hydrochloride.

This process can be performed under mild conditions, avoiding the need for high temperatures or pressures, making it suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular formula for trimethobenzamide is C21H28N2O5C_{21}H_{28}N_{2}O_{5}, with a molecular weight of approximately 388.46 g/mol. The structure features three methoxy groups attached to a benzene ring, contributing to its lipophilicity and pharmacological activity.

  • Chemical Structure:
    • IUPAC Name: N-[[4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4,5-trimethoxybenzamide
    • Melting Point: Approximately 188.7 °C
    • Solubility: Water solubility is about 40 mg/L .
Chemical Reactions Analysis

Reactions and Technical Details

Trimethobenzamide participates in several chemical reactions during its synthesis:

  1. Esterification: The reaction between phenolic compounds and acyl chlorides leads to the formation of esters that serve as intermediates.
  2. Hydrolysis: Hydrolysis reactions convert esters into acids or amides, essential for obtaining the final product.
  3. N-alkylation: Involves the introduction of dimethylamino groups through alkylation processes.

These reactions are typically carried out under controlled conditions to optimize yield and purity .

Mechanism of Action

Process and Data

The mechanism of action of trimethobenzamide primarily involves its effect on the central nervous system, particularly targeting the chemoreceptor trigger zone located in the medulla oblongata. While the precise pathways are not fully elucidated, studies suggest that trimethobenzamide may inhibit emetic signals without directly affecting the vomiting center itself .

  • Pharmacodynamics: The compound acts as a dopamine receptor antagonist, which is crucial for its antiemetic properties.
  • Bioavailability: The relative bioavailability of trimethobenzamide in capsule form is reported to be 100% compared to its solution form .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trimethobenzamide exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: 188.7 °C
  • Solubility: Approximately 40 mg/L in water
  • LogP (Partition Coefficient): About 2.29, indicating moderate lipophilicity
  • pKa Values: Strongest acidic pKa is approximately 14.68; strongest basic pKa around 8.77 .

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion.

Applications

Scientific Uses

Trimethobenzamide is primarily utilized in clinical settings as an antiemetic agent. Its applications include:

  • Postoperative Nausea Management: Effective in reducing nausea following surgical procedures.
  • Gastroenteritis Treatment: Alleviates nausea associated with gastrointestinal infections.
  • Research Applications: Used in studies investigating mechanisms of nausea and vomiting, as well as potential interactions with neurotransmitter systems .
Introduction to Trimethobenzamide

Historical Development and Regulatory Approval

Trimethobenzamide's regulatory journey began with its initial approval in the United States in 1974 under the brand name Tigan®. Early formulations included capsules, injectables, and suppositories, reflecting the diverse administration routes considered clinically valuable for antiemetics. Initial FDA approvals broadly covered nausea and vomiting associated with multiple etiologies, including postoperative recovery, gastrointestinal illnesses, and medication-induced symptoms. This regulatory landscape shifted significantly in 1979 when the FDA narrowed approved indications based on comprehensive efficacy reviews [1] [5].

The pivotal regulatory reassessment occurred through the Drug Efficacy Study Implementation (DESI) program, which concluded that substantial evidence of effectiveness existed only for two specific indications: (1) postoperative nausea and vomiting, and (2) nausea associated with gastroenteritis. This determination led to the voluntary withdrawal of non-approved indications from product labeling. A further significant regulatory development occurred in April 2007, when the FDA banned trimethobenzamide suppositories due to unproven therapeutic efficacy across multiple clinical evaluations. This decision reflected evolving regulatory standards requiring robust evidence for all dosage forms [3] [10].

Table 1: Key Regulatory Milestones for Trimethobenzamide

YearRegulatory ActionImpact on Formulations/Indications
1974Initial FDA approvalCapsules, injection, and suppositories approved for multiple nausea/vomiting indications
1979DESI program reviewIndications narrowed exclusively to postoperative N/V and gastroenteritis-related nausea
2007FDA ban implementedSuppository formulation removed from market due to lack of proven efficacy

The current therapeutic positioning of trimethobenzamide reflects these regulatory refinements. Modern prescribing information strictly limits indications to the two evidence-supported uses. Post-approval research has focused on bioavailability optimization, particularly addressing the relationship between oral and parenteral formulations. Studies established that the relative bioavailability of the capsule formulation was approximately 60% compared to intramuscular administration, leading to reformulation efforts establishing the 300mg oral capsule as bioequivalent to the 200mg intramuscular dose [5] [7].

Chemical Classification and Structural Significance

Trimethobenzamide belongs to the chemical class of substituted benzamides, specifically categorized as an ethanolamine derivative. Its systematic chemical name is N-[(4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4,5-trimethoxybenzamide, reflecting its complex molecular architecture. The compound's structural backbone consists of a trimethoxybenzamide moiety linked through an amide bond to a para-substituted benzyl group containing a dimethylaminoethoxy side chain. This arrangement creates a distinct spatial configuration that facilitates receptor interactions [3] [4].

The molecular formula is C₂₁H₂₈N₂O₅, with a molecular weight of 388.46 g/mol. Trimethobenzamide hydrochloride, the pharmaceutically utilized salt form, has the formula C₂₁H₂₉ClN₂O₅ and a molecular weight of 424.92 g/mol. The hydrochloride salt demonstrates enhanced aqueous solubility essential for formulation development. The presence of multiple methoxy groups contributes to the compound's lipophilic character, influencing its blood-brain barrier penetration and distribution to central nervous system targets [4] [6].

Table 2: Key Molecular Properties of Trimethobenzamide

PropertyValueSignificance
Chemical formulaC₂₁H₂₈N₂O₅Determines elemental composition and molecular weight
CAS registry number138-56-7Unique identifier for chemical substances
ATC classificationA04AA10 (WHO antiemetic classification)Places compound in therapeutic context
Partition coefficientNot fully characterizedInfluences distribution and CNS penetration
Ionization stateWeak base (tertiary amine group)Affects solubility and protein binding

The structural significance of trimethobenzamide lies in its distinction from phenothiazine-derived antiemetics, which dominated the market during its development. Unlike phenothiazines, trimethobenzamide lacks the characteristic tricyclic ring system, instead featuring a more flexible structure with multiple rotatable bonds. This conformational flexibility may contribute to its receptor binding profile. The dimethylaminoethoxy side chain resembles that found in some antihistamines, potentially explaining the compound's weak antihistaminic activity observed in pharmacological testing. However, the primary antiemetic activity appears unrelated to histamine receptor antagonism [1] [4].

Therapeutic Indications and Clinical Relevance

Trimethobenzamide holds FDA-approved indications for two specific clinical scenarios: postoperative nausea and vomiting (PONV) and nausea associated with gastroenteritis. These indications reflect the evidence-supported applications confirmed through regulatory review processes. For postoperative nausea and vomiting, trimethobenzamide administration provides prophylactic and therapeutic benefits in patients recovering from surgical procedures, particularly those involving general anesthesia. Its mechanism involving the chemoreceptor trigger zone makes it suitable for addressing nausea of central origin commonly encountered in postoperative settings [4] [7].

In gastroenteritis, trimethobenzamide addresses nausea secondary to gastrointestinal inflammation typically of viral etiology. Its effectiveness in this indication stems from its ability to mitigate the nausea component of the "stomach flu" complex without significantly affecting gastrointestinal motility. This distinguishes it from prokinetic antiemetics like metoclopramide, which combine antiemetic effects with gastrointestinal motility enhancement. The clinical relevance in gastroenteritis focuses on symptomatic relief during the acute phase of illness, potentially reducing hospitalization needs through improved oral tolerance [7] [10].

Beyond approved uses, trimethobenzamide has been explored for off-label applications, though with limited supportive evidence. These include management of chemotherapy-induced nausea and vomiting (CINV), though it has been largely superseded by 5-HT3 antagonists and neurokinin-1 receptor antagonists in this setting. Additionally, some clinicians have employed it for vestibular-related nausea, though specific evidence for efficacy in motion sickness remains limited compared to established therapies like antihistamines or anticholinergics [1] [8].

The contemporary clinical position of trimethobenzamide must be understood within the context of modern antiemetic therapy. While not considered a first-line agent for most indications, it retains clinical utility in specific scenarios: as an alternative for patients intolerant to first-line antiemetics, when dopamine antagonist effects are desired without the extrapyramidal risk profile of phenothiazines, or when drug interaction profiles preclude other options. Its continued inclusion in formularies reflects its established efficacy profile and predictable pharmacokinetics despite the development of newer antiemetic classes [1] [4].

Table 3: Therapeutic Applications of Trimethobenzamide

Indication TypeClinical UseEvidence Status
FDA-approvedPostoperative nausea and vomitingEstablished through clinical trials
FDA-approvedNausea associated with gastroenteritisSupported by clinical studies
Off-labelChemotherapy-induced nausea and vomitingLimited evidence, not recommended in guidelines
Off-labelMotion sicknessMinimal evidence, not a primary indication
Off-labelPregnancy-related nauseaLimited data, second-line option if used

Properties

CAS Number

138-56-7

Product Name

Trimethobenzamide

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)

InChI Key

FEZBIKUBAYAZIU-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Solubility

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/
PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/
3.98e-02 g/L

Synonyms

4-(2-dimethylaminoethoxy)-n-(3,4,5-trimethoxybenzoyl)benzylamine; Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-; N-(4-[2-(Dimethylamino)ethoxy]benzyl)-3,4,5-trimethoxybenzamide; N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxyb

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.